molecular formula C13H22N2O2 B2934306 1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE CAS No. 2286518-36-1

1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE

Cat. No.: B2934306
CAS No.: 2286518-36-1
M. Wt: 238.331
InChI Key: UTKDJPJFGXEQTO-UHFFFAOYSA-N
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Description

1-[2-(Morpholinomethyl)piperidino]-2-propen-1-one is a chalcone derivative characterized by a propenone backbone substituted with a piperidine ring and a morpholine-methyl group. Chalcones (α,β-unsaturated ketones) are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

1-[2-(morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-2-13(16)15-6-4-3-5-12(15)11-14-7-9-17-10-8-14/h2,12H,1,3-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKDJPJFGXEQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCCC1CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE typically involves the reaction of piperidine with morpholine and an appropriate propenone derivative. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of 1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance reaction rates and selectivity is also common. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: Pd/C in ethanol under hydrogen gas at room temperature.

    Substitution: NaH in DMF at elevated temperatures.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or interference with receptor-ligand interactions, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Classification Based on Substituents

Chalcone derivatives are categorized by their substituents, which dictate their electronic, steric, and pharmacological profiles. Below is a comparative analysis of key analogs:

Piperidine-Containing Derivatives
  • 1-(Piperidin-2-yl)propan-2-one (): Substituents: A piperidine ring directly attached to the propanone backbone. Molecular Weight: 141.21 g/mol. Key Features: Simpler structure without morpholine; used as a precursor in alkaloid synthesis. Comparison: The target compound’s morpholinomethyl group adds bulk and polarity, likely improving solubility and target interaction compared to unsubstituted piperidine derivatives.
Pyridine/Thiazole Hybrids
  • (E)-3-(2-Fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one (): Substituents: Thiazole-pyridine hybrid with fluorophenyl. Molecular Weight: ~380 g/mol (estimated). Comparison: The target compound’s morpholine group may offer better metabolic stability than the thiazole-pyridine system, which could be prone to oxidative degradation .
Aryl-Substituted Propenones
  • 1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one ():
    • Substituents : Dihydroxyphenyl and methoxyphenyl.
    • Molecular Weight : 270.28 g/mol.
    • Biological Activity : Tyrosinase inhibitor (IC₅₀ ~3.5 µM), comparable to kaempferol .
    • Comparison : The target compound lacks polar hydroxyl groups but includes a morpholine ring, which may reduce tyrosinase affinity while enhancing blood-brain barrier penetration.
Triazole-Containing Derivatives
  • 1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one (): Substituents: Chlorophenyl and triazole. Molecular Weight: 233.65 g/mol. Key Features: Triazole’s hydrogen-bonding capacity may enhance interactions with biological targets.

Physicochemical and Pharmacokinetic Properties

A comparative table of key parameters is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) PSA (Ų) LogP (Predicted) Key Substituents Biological Activity
1-[2-(Morpholinomethyl)piperidino]-2-propen-1-one C₁₃H₂₀N₂O₂ 248.31 32.7 1.2 Morpholinomethyl, piperidino Not reported
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one C₁₇H₁₆O₂ 252.12 26.3 3.5 Methoxyphenyl, methylphenyl Tyrosinase inhibition
1-(4-Chlorophenyl)-2-(triazolyl)-2-propen-1-one C₁₁H₈ClN₃O 233.65 45.9 2.8 Chlorophenyl, triazole Not reported
3-(Dimethylamino)-1-(3-pyridinyl)-2-propen-1-one C₁₀H₁₂N₂O 176.22 29.1 1.0 Dimethylamino, pyridinyl Not reported

Notes:

  • PSA (Polar Surface Area) : Higher PSA values (e.g., 45.9 Ų for triazole derivatives) correlate with improved solubility but reduced membrane permeability. The target compound’s PSA (32.7 Ų) balances these properties.
  • LogP : The morpholine group in the target compound reduces lipophilicity (LogP ~1.2) compared to aryl-substituted analogs (LogP 2.8–3.5), suggesting better aqueous solubility.

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